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Compound of Interest

4,5-Diamino-2,6-
Compound Name: _ o
dimercaptopyrimidine

Cat. No.: B189478

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 4,5-Diamino-2,6-
dimercaptopyrimidine. A comprehensive search of publicly available scientific literature and
spectral databases indicates a notable lack of detailed experimental spectroscopic data (NMR,
IR, Mass Spectrometry) for this specific compound. This suggests that while the molecule is
commercially available, its full spectroscopic characterization has not been widely published.

To provide a valuable resource for researchers in this area, this document presents a summary
of the available physicochemical data for 4,5-Diamino-2,6-dimercaptopyrimidine.
Furthermore, for illustrative purposes, we will present and analyze the spectroscopic data of a
closely related and structurally similar compound, 4,6-Diamino-2-mercaptopyrimidine. The
experimental protocols and data interpretation principles discussed herein are directly
applicable to the analysis of the target compound, should experimental data become available.

Physicochemical Properties of 4,5-Diamino-2,6-
dimercaptopyrimidine

While detailed spectra are not readily available, fundamental physicochemical properties have
been reported, which are essential for its handling and characterization.
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Property Value Source
Molecular Formula CaHeNaS2 [1]
Molecular Weight 174.25 g/mol [1]
CAS Number 31295-41-7 [1]
Appearance Powder [1]
Melting Point >300 °C (decomposes) [1]
InChi Key IQGYCVKWCYGVBK- o

UHFFFAOYSA-N

SMILES Nclnc(S)nc(S)c1N [1]

Spectroscopic Data of a Related Compound: 4,6-
Diamino-2-mercaptopyrimidine

The following data for 4,6-Diamino-2-mercaptopyrimidine is presented to illustrate the expected
spectroscopic features.

H NMR Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
5.26 S 1H Pyrimidine C5-H
variable brs 4H -NH:z protons
variable brs 1H -SH proton

Note: The chemical shifts of amine (-NHz) and thiol (-SH) protons are highly dependent on the
solvent, concentration, and temperature, and they may exchange with deuterium in deuterated
solvents.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

N-H stretching vibrations of

3470, 3320, 3181 Strong, Broad ]
amino groups
C=N and C=C stretching
1610 Strong ) ) ) o )
vibrations in the pyrimidine ring
1457 Medium N-H bending vibrations
1303, 1280 Medium C-N stretching vibrations
S-H stretching vibration (often
~2550 Weak

weak or absent)

Mass Spectrometry (MS)

mlz Interpretation
[M+H]* Molecular ion peak (protonated)
[M]*+ Molecular ion peak

Note: The exact m/z value would correspond to the molecular weight of 4,6-diamino-2-
mercaptopyrimidine (142.18 g/mol ).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed. These methodologies would be applicable for the characterization of 4,5-Diamino-
2,6-dimercaptopyrimidine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., DMSO-ds, CD3sOD) in an NMR tube.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.
o Alarger number of scans is typically required due to the lower natural abundance of :3C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy
e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

o Data Analysis: Identify characteristic absorption bands and assign them to specific functional
groups and vibrational modes.

3.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method.
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o Electrospray lonization (ESI): Dissolve the sample in a suitable solvent and infuse it into
the ESI source. This is a soft ionization technique suitable for polar molecules.

o Electron Impact (El): For more volatile compounds, introduce the sample into the source
where it is bombarded with high-energy electrons. This method often leads to
fragmentation.

e Instrumentation: Employ a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or
Orbitrap).

o Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the
resulting ions.

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern (in the case of El) to gain structural information. High-resolution
mass spectrometry (HRMS) can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or uncharacterized compound like 4,5-Diamino-2,6-dimercaptopyrimidine.
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Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural
confirmation of a chemical compound.

Signaling Pathways and Biological Context

A thorough literature search did not reveal any specific, well-defined signaling pathways directly
modulated by 4,5-Diamino-2,6-dimercaptopyrimidine. Pyrimidine derivatives, in general, are
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known to interact with a wide range of biological targets due to their structural resemblance to
endogenous nucleobases. They are frequently investigated as potential inhibitors of kinases,
polymerases, and other enzymes involved in nucleic acid metabolism. Further biological
screening would be required to identify any specific signaling pathways associated with this
particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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